molecular formula C10H12ClN3O B1461573 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine CAS No. 1156754-03-8

5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine

Cat. No.: B1461573
CAS No.: 1156754-03-8
M. Wt: 225.67 g/mol
InChI Key: PIQLYNDOILJWRN-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine is a synthetically tailored benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of biological targets . This compound is specifically engineered as a synthon for the development of new pharmacologically active molecules; its structure incorporates a 2-amino group and a 2-methoxyethyl side chain, which are valuable motifs for further functionalization and for modulating the compound's physicochemical properties . Researchers are particularly interested in benzimidazole derivatives for their diverse biological profiles, which include potential as antimicrobial, anticancer, and antihypertensive agents . Furthermore, closely related benzimidazole-2-thiol analogues have demonstrated compelling in vivo biological activity, such as significant intraocular pressure reduction in models of steroid-induced glaucoma, highlighting the potential of this chemical class in ophthalmic pharmaceutical research . The strategic substitution pattern on this molecule makes it a versatile building block for constructing compound libraries aimed at probing biological mechanisms and identifying new lead structures. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12/h2-3,6H,4-5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQLYNDOILJWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine

This compound is a benzoimidazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit:

  • Antimicrobial Activity : Some benzoimidazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Certain studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study published in the Journal of Medicinal Chemistry, benzoimidazole derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with similar structural motifs exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for further development in treating infections.
  • Anticancer Research : A research article highlighted the anticancer potential of benzoimidazole derivatives, noting that they can trigger cell cycle arrest and apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that this compound could be explored as a candidate for cancer therapy.
  • Enzyme Inhibition : Another study focused on the inhibitory effects of benzoimidazole compounds on specific kinases involved in cancer progression. The findings demonstrated that these compounds could effectively inhibit kinase activity, leading to reduced tumor growth in preclinical models.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerInduction of apoptosis in cancer cell linesCancer Research Journal
Enzyme InhibitionInhibition of kinases involved in cancerOncology Reports

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and activities of 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine with analogous benzimidazole derivatives:

Compound Name/Class Substituents (Position) Key Functional Groups Biological Activity/Application Synthesis Method Reference
Target Compound 5-Cl, 1-(2-methoxyethyl), 2-NH2 Amine, methoxyethyl Hypothesized HDAC/PPAR-γ modulation Likely N-alkylation
2-Chloromethyl derivatives (32–39) 2-CH2Cl, varied 5-substituents Chloromethyl Broad biological screening Chlorination (SOCl2)
Tetrazole-biphenyl derivatives 6-Cl, 1-(biphenylmethyl), 2-substituent Tetrazole, biphenyl Antihypertensive agents Condensation, reduction
2-n-Butyl sulfonyl derivatives 5/6-Cl, 1-sulfonyl, 2-n-butyl Sulfonyl, alkyl Antifungal/pharmaceutical activities Sulfonylation
Piperidinyl derivatives (DSR series) 5-Cl, 1-(piperidin-4-yl) Piperidine, carbonyl PPAR-γ agonists (superior to Rosiglitazone) Cyclization, docking studies

Key Observations:

  • Substituent Position : The 5-chloro substitution in the target compound contrasts with 6-chloro derivatives (e.g., tetrazole-biphenyl compounds), which may alter steric and electronic interactions with biological targets .
  • 2-Position Functionalization : The 2-amine group distinguishes the target from 2-chloromethyl () or 2-n-butyl () derivatives, enabling hydrogen bonding in target interactions.

Preparation Methods

Preparation of 5-chloro-1H-benzimidazol-2-ylamine

According to patent WO2011099832A2, 5-chloro-1H-benzimidazol-2-ylamine derivatives are prepared by condensation of 4-chloro-1,2-phenylenediamine with aldehydes or by cyclization reactions under acidic or neutral conditions. For example:

  • Cyclocondensation of 4-chloro-1,2-phenylenediamine with formamide or formic acid derivatives yields the 5-chloro-benzimidazole ring system.
  • Reduction of corresponding nitro-substituted benzimidazoles can also yield the amino derivative at position 2.

Yields for these steps typically range between 40–80%, depending on reaction conditions and purification methods.

N-alkylation with 2-methoxyethyl group

The N-alkylation of benzimidazole nitrogen is generally performed by reacting the benzimidazole core with 2-methoxyethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.

  • The reaction is typically carried out at elevated temperatures (50–80 °C) for several hours.
  • Purification is achieved by extraction and chromatographic methods to isolate the N-substituted product.

This method is supported by examples in patent literature where 1-(2-methoxyethyl) substitution on benzimidazole derivatives was successfully obtained with moderate to good yields (40–70%).

Example Synthetic Procedure (Summarized)

Step Reagents/Conditions Outcome/Yield Notes
1 4-chloro-1,2-phenylenediamine + formamide, reflux 4-6 hours 5-chloro-1H-benzimidazol-2-ylamine, 60–75% Cyclocondensation step
2 5-chloro-1H-benzimidazol-2-ylamine + 2-methoxyethyl bromide + K2CO3 in DMF, 60 °C, 6 h 5-Chloro-1-(2-methoxyethyl)-1H-benzimidazol-2-ylamine, 50–70% N-alkylation step

Analytical and Purification Notes

  • The crude product after N-alkylation is typically purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or dichloromethane/methanol as eluents.
  • Characterization is performed by NMR, mass spectrometry, and melting point analysis to confirm substitution and purity.

Research Findings and Observations

  • The presence of the chloro substituent at the 5-position influences the electronic properties of the benzimidazole ring, affecting reactivity in alkylation steps.
  • Alkylation with 2-methoxyethyl groups proceeds smoothly under mild basic conditions without significant side reactions.
  • Yields can be optimized by controlling temperature, solvent polarity, and reaction time.
  • Alternative methods, such as reductive amination or microwave-assisted synthesis, have been explored for related benzimidazole derivatives but are less documented specifically for 5-chloro-1-(2-methoxyethyl)-1H-benzimidazol-2-ylamine.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Reference
Cyclocondensation of 4-chloro-1,2-phenylenediamine + formamide Reflux 4-6 h, acidic or neutral medium 60–75 Patent WO2011099832A2
N-alkylation with 2-methoxyethyl bromide + K2CO3 in DMF 60 °C, 6 h 50–70 Patent WO2011099832A2

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 80–120°C, 300 W irradiation) significantly reduces reaction time (30–60 minutes) compared to conventional heating (6–12 hours). Key steps include cyclization of intermediates like 4-chloro-N1-tosylbenzene-1,2-diamine with propargyl bromide derivatives. Monitor purity via TLC and optimize solvent systems (e.g., DMF or acetonitrile) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions:

  • ¹H NMR : Look for singlet peaks at δ 3.2–3.5 ppm (methoxyethyl -OCH₂CH₂O-) and aromatic protons at δ 7.1–7.8 ppm (benzimidazole core).
  • ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm, while the benzimidazole C2-amine resonates at δ 155–160 ppm. LCMS (ESI+) should show [M+H]⁺ at m/z 255–260 .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous buffers (pH >8) to prevent hydrolysis of the methoxyethyl group .

Q. How can researchers mitigate safety risks during synthesis and handling?

  • Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃). Wear nitrile gloves and PPE to avoid skin contact, as benzimidazole derivatives may cause irritation. Refer to SDS guidelines for spill management (e.g., neutralize acids with NaHCO₃) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s pharmacological activity?

  • Methodological Answer : Replace the methoxyethyl group with bulkier substituents (e.g., thiophene or piperidine) to assess SAR. Use in vitro assays (e.g., kinase inhibition or antimicrobial screens) to correlate activity with logP and steric parameters. Docking studies (AutoDock Vina) can predict binding modes to targets like DNA gyrase .

Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?

  • Methodological Answer : Perform single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths and angles. Compare with analogous benzimidazoles (e.g., 5-chloro-1-piperidyl derivatives) to analyze planarity and intermolecular interactions (e.g., π-π stacking) .

Q. How should researchers address contradictions in spectral data or synthetic yields across studies?

  • Methodological Answer : Replicate conflicting protocols (e.g., microwave vs. thermal heating) with controlled variables (solvent, catalyst). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve peak ambiguities. Statistical analysis (ANOVA) can identify significant yield differences .

Q. What strategies improve regioselectivity during functionalization of the benzimidazole core?

  • Methodological Answer : Employ directing groups (e.g., tosyl or Boc) at N1 to direct electrophilic substitution to C5/C6. DFT calculations (Gaussian 16) can predict reactive sites. For example, chlorination at C5 is favored due to electron-withdrawing effects of the methoxyethyl group .

Q. How can reaction conditions be optimized for scalability without compromising purity?

  • Methodological Answer : Use flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., cyclization). Screen green solvents (Cyrene® or 2-MeTHF) and heterogeneous catalysts (e.g., Amberlyst-15) for easy separation. Process analytical technology (PAT) enables real-time monitoring of critical quality attributes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine
Reactant of Route 2
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5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine

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